molecular formula C11H9O5- B14227197 (2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate CAS No. 646532-93-6

(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate

Cat. No.: B14227197
CAS No.: 646532-93-6
M. Wt: 221.19 g/mol
InChI Key: MSOZTSXXIISYMG-RKDXNWHRSA-M
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Description

(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxirane ring and a phenylmethoxycarbonyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts. The reaction is carried out in the presence of tert-butyl hydroperoxide, resulting in the formation of the desired epoxide with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often employs similar asymmetric epoxidation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Additionally, the resolution of racemic mixtures through chiral chromatography or crystallization techniques can be employed to obtain the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate is unique due to its specific functional groups and the presence of an oxirane ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

CAS No.

646532-93-6

Molecular Formula

C11H9O5-

Molecular Weight

221.19 g/mol

IUPAC Name

(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate

InChI

InChI=1S/C11H10O5/c12-10(13)8-9(16-8)11(14)15-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)/p-1/t8-,9-/m1/s1

InChI Key

MSOZTSXXIISYMG-RKDXNWHRSA-M

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H]2[C@@H](O2)C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2C(O2)C(=O)[O-]

Origin of Product

United States

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